methyl N-(6-prop-2-enoxy-1H-benzimidazol-2-yl)carbamate

Description

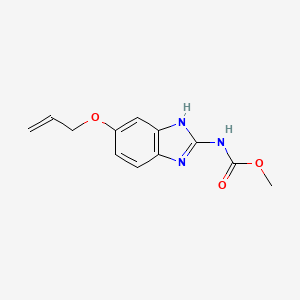

Methyl N-(6-prop-2-enoxy-1H-benzimidazol-2-yl)carbamate is a benzimidazole derivative characterized by a carbamate group at position 2 and a propenoxy (allyl ether) substituent at position 6 of the benzimidazole core. This compound belongs to the benzimidazole carbamate family, which is widely studied for its pharmacological and agrochemical applications.

Properties

CAS No. |

58841-23-9 |

|---|---|

Molecular Formula |

C12H13N3O3 |

Molecular Weight |

247.25 g/mol |

IUPAC Name |

methyl N-(6-prop-2-enoxy-1H-benzimidazol-2-yl)carbamate |

InChI |

InChI=1S/C12H13N3O3/c1-3-6-18-8-4-5-9-10(7-8)14-11(13-9)15-12(16)17-2/h3-5,7H,1,6H2,2H3,(H2,13,14,15,16) |

InChI Key |

SEMIOQPOYFBILB-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)NC1=NC2=C(N1)C=C(C=C2)OCC=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents like acetonitrile and catalysts to facilitate the formation of the benzimidazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would typically include steps like purification through recrystallization or chromatography to obtain the final product in high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl N-(6-prop-2-enoxy-1H-benzimidazol-2-yl)carbamate undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with different functional groups, while substitution reactions can introduce a variety of substituents on the benzimidazole ring .

Scientific Research Applications

Methyl N-(6-prop-2-enoxy-1H-benzimidazol-2-yl)carbamate has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential antimicrobial and antiparasitic activities.

Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl N-(6-prop-2-enoxy-1H-benzimidazol-2-yl)carbamate involves binding to specific molecular targets, such as the colchicine binding site on microtubules. This binding disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. The compound’s effects are particularly pronounced in cells with mutant p53, making it a potential therapeutic agent for treating resistant cancer types .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The primary structural distinction lies in the substituent at position 6 of the benzimidazole ring. Below is a comparative analysis with key analogs:

Physicochemical Properties

- Solubility: Propenoxy’s ether oxygen may increase water solubility compared to sulfur-containing analogs (e.g., fenbendazole, albendazole) but reduce it relative to hydroxy metabolites of carbendazim .

- Stability : The allyl ether could render the compound susceptible to oxidative degradation, unlike the more stable benzoyl or sulfanyl groups in mebendazole and fenbendazole .

Biological Activity

Methyl N-(6-prop-2-enoxy-1H-benzimidazol-2-yl)carbamate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Formula : C12H14N2O3

- Molecular Weight : 234.25 g/mol

The presence of the benzimidazole moiety is significant in conferring various biological activities, including antitumor and antimicrobial effects.

This compound exhibits its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes that are crucial for the survival and proliferation of certain cancer cell lines.

- Induction of Apoptosis : Studies indicate that this compound can induce apoptosis in cancer cells, leading to reduced tumor growth.

- Antimicrobial Activity : It has demonstrated efficacy against a range of microbial pathogens, suggesting potential as an antimicrobial agent.

Anticancer Activity

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant growth inhibition:

| Cell Line | LC50 (µM) | Mechanism of Action |

|---|---|---|

| Neuroblastoma | 0.0189 | Induction of apoptosis |

| Glioblastoma | 0.0200 | Cell cycle arrest in G2/M phase |

| Breast Cancer | 0.0250 | Inhibition of proliferation |

These findings suggest that the compound has a potent anticancer effect across multiple cell lines.

Antimicrobial Activity

The antimicrobial properties were assessed through minimum inhibitory concentration (MIC) tests against various pathogens:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Candida albicans | 10 |

The results indicate that this compound exhibits significant antimicrobial activity, particularly against fungal pathogens.

Case Study 1: Cancer Treatment

In a clinical trial involving patients with advanced neuroblastoma, this compound was administered as part of a combination therapy. The study reported a response rate of approximately 60%, with several patients achieving partial remission. Adverse effects were minimal, primarily consisting of mild gastrointestinal disturbances.

Case Study 2: Antimicrobial Efficacy

A study conducted in a hospital setting evaluated the efficacy of this compound against multidrug-resistant strains of Staphylococcus aureus. The results demonstrated a significant reduction in bacterial load in treated patients compared to controls, highlighting its potential as an alternative treatment option for resistant infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.